1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylicacid
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Overview
Description
1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is a heterocyclic compound belonging to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
The synthesis of 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid typically involves the construction of the pyrazolopyridine core. One common method starts with the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization to form the desired heterocyclic system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[3,4-c]pyridines: Another class of pyrazolopyridines with different fusion patterns and properties.
Pyrazolo[4,3-c]pyridines: These compounds have a different arrangement of the pyrazole and pyridine rings, leading to distinct chemical and biological properties.
The uniqueness of 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid lies in its specific substitution pattern and the resulting chemical and biological activities.
Properties
Molecular Formula |
C9H9N3O2 |
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Molecular Weight |
191.19 g/mol |
IUPAC Name |
1,3-dimethylpyrazolo[4,3-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-5-8-7(12(2)11-5)3-6(4-10-8)9(13)14/h3-4H,1-2H3,(H,13,14) |
InChI Key |
FKAGGKUTEPBKCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1N=CC(=C2)C(=O)O)C |
Origin of Product |
United States |
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